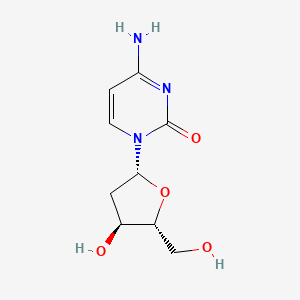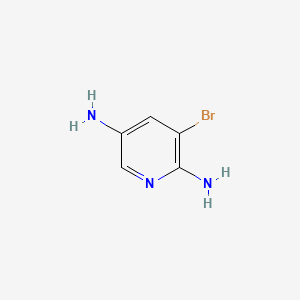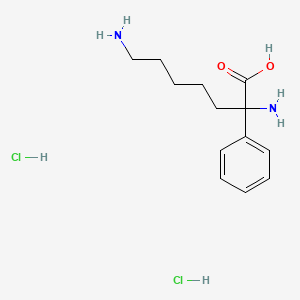
N,N-Diethyl-3-iodobenzamide
Vue d'ensemble
Description
N,N-Diethyl-3-iodobenzamide is a chemical compound with the molecular formula C11H14INO . It has a molecular weight of 303.14 and its IUPAC name is this compound . It is used as a building block in chemical synthesis .
Synthesis Analysis
The synthesis of this compound and similar compounds involves the use of copper-based metal-organic frameworks to promote oxidative couplings . This methodology has been successfully applied to the preparation of bioactive compounds, with excellent performance on a preparative scale . The reaction presents difficulties due to the acid-base reaction between the components, so it is necessary to use more energetic conditions .Molecular Structure Analysis
The molecular structure of this compound consists of an iodine atom attached to the benzene ring, and a diethylamide group attached to the same ring . The exact structure can be represented by the SMILES notation: CCN(CC)C(=O)C1=CC(=CC=C1)I .Applications De Recherche Scientifique
Melanoma Detection and Imaging
N,N-Diethyl-3-iodobenzamide has shown potential in nuclear medicine, particularly in the detection and imaging of metastatic melanoma. This compound, labeled with various isotopes, has been studied for its ability to aid in diagnosing malignant melanoma. For instance, studies have reported the effectiveness of iodine-123-labeled N-(2-diethylaminoethyl) 4-iodobenzamide (123I-BZA) in imaging primary melanomas and metastases, with high diagnostic sensitivity and accuracy (Michelot et al., 1993). Further, N-(2-diethylaminoethyl)-4-iodobenzamide has been used to develop agents like technetium-99m-labelled analogues, offering potential for SPECT imaging in melanoma diagnosis (Auzeloux et al., 1999).
Breast Cancer Imaging
Another application of this compound derivatives involves imaging primary breast tumors. A study investigated the use of a new iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), for visualizing primary breast tumors in vivo. This accumulation in breast cancer cells is linked to the preferential binding to sigma receptors overexpressed on these cells (Caveliers et al., 2002).
Antifungal Activity
Apart from its use in imaging, some derivatives of this compound, such as N-Isoxazolyl-2-iodobenzamides, have been synthesized to explore their antifungal activity. These compounds were tested against various fungal strains, and some showed promising activities, comparable to known fungicides (Raffa et al., 1999).
Structure-Affinity Relationships and Melanoma Imaging
Further research has delved into the structure-affinity relationships of N-(2-diethylaminoethyl)benzamide derivatives, investigating their uptake in melanoma and their potential as imaging agents. Studies have focused on identifying compounds with optimal pharmacokinetic properties for melanoma imaging, analyzing how variations in molecular structure affect tumor uptake and organ distribution (Eisenhut et al., 2000).
Synthesis and Labeling Techniques
The synthesis and labeling techniques of this compound and its derivatives have been a significant focus of research. These studies aim to improve the efficiency of labeling processes and to enhance the specific activity of the resulting compounds, which is crucial for their use in medical imaging and therapy (Brandau et al., 1993).
Orientations Futures
The use of N,N-Diethyl-3-iodobenzamide and similar compounds in the synthesis of metal-organic frameworks presents an interesting direction for future research . These frameworks could potentially lower production barriers and facilitate applications such as drug delivery . Furthermore, the use of these compounds as insect repellents could be explored further .
Mécanisme D'action
Target of Action
N,N-Diethyl-3-iodobenzamide, also known as DEET, primarily targets the cholinesterases in both insect and mammalian nervous systems . Cholinesterases are enzymes that are essential for the proper functioning of the nervous systems. They are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in transmitting signals in the nervous system.
Mode of Action
DEET inhibits the activity of cholinesterases, leading to an accumulation of acetylcholine in the nervous system . This accumulation disrupts the normal signaling processes, causing a range of effects that can deter insects. Additionally, DEET has been found to interfere with the responses of bed bugs to human odorants .
Biochemical Pathways
The inhibition of cholinesterases by DEET affects multiple biochemical pathways. The accumulation of acetylcholine can disrupt normal neuronal signaling, leading to a variety of downstream effects. These effects can include changes in behavior, such as the avoidance behaviors seen in insects exposed to DEET .
Pharmacokinetics
DEET’s pharmacokinetics involve rapid and extensive skin penetration and biodistribution in both humans and animals . Its metabolism and elimination appear to be complete . The bioavailability of DEET is influenced by factors such as the type of formulation, application pattern, physical activity of the user, and environment .
Result of Action
The molecular and cellular effects of DEET’s action include the inhibition of cholinesterase activity and disruption of normal neuronal signaling . This can lead to changes in behavior, such as avoidance behaviors in insects . In addition, DEET has been found to block the neuronal responses of bed bugs to specific human odors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DEET. For example, DEET is an organic chemical contaminant in water and is considered an emerging environmental contaminant . It gets discharged into the environment through sewage waste . Furthermore, the repellency of DEET can be influenced by factors such as host-associated stimuli, exposure modality, and resistance status .
Propriétés
IUPAC Name |
N,N-diethyl-3-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPPANIATVQNFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398899 | |
| Record name | N,N-Diethyl-3-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15930-60-6 | |
| Record name | N,N-Diethyl-3-iodobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15930-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-3-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B3025318.png)





![Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]-](/img/structure/B3025328.png)



